Methyl 2-cyano-2,2-bis(2,3,5,6-tetrafluorophenyl)acetate
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Overview
Description
Methyl 2-cyano-2,2-bis(2,3,5,6-tetrafluorophenyl)acetate is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyano-2,2-bis(2,3,5,6-tetrafluorophenyl)acetate typically involves the reaction of methyl cyanoacetate with 2,3,5,6-tetrafluorobenzyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyano-2,2-bis(2,3,5,6-tetrafluorophenyl)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols. The reaction is typically carried out in polar aprotic solvents like DMF or DMSO.
Major Products Formed
Nucleophilic substitution: The major products are substituted derivatives of the original compound.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Methyl 2-cyano-2,2-bis(2,3,5,6-tetrafluorophenyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-cyano-2,2-bis(2,3,5,6-tetrafluorophenyl)acetate involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the ester group can undergo hydrolysis to release active intermediates. These interactions can lead to the formation of new bonds and the modification of existing molecular structures .
Comparison with Similar Compounds
Similar Compounds
Methyl cyanoacetate: A simpler ester with a cyano group, used in similar synthetic applications.
2,3,5,6-Tetrafluorobenzyl bromide: A precursor used in the synthesis of fluorinated compounds.
Uniqueness
Methyl 2-cyano-2,2-bis(2,3,5,6-tetrafluorophenyl)acetate is unique due to the presence of multiple fluorine atoms, which impart distinct chemical and physical properties. These properties make it valuable for specific applications that require high stability and reactivity .
Properties
IUPAC Name |
methyl 2-cyano-2,2-bis(2,3,5,6-tetrafluorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H5F8NO2/c1-27-15(26)16(4-25,9-11(21)5(17)2-6(18)12(9)22)10-13(23)7(19)3-8(20)14(10)24/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSIOUHRAHKCGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#N)(C1=C(C(=CC(=C1F)F)F)F)C2=C(C(=CC(=C2F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H5F8NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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